Sodium methanethiolate
Overview
Description
Sodium methanethiolate is a chemical compound that is often used in organic synthesis. It is known for its role in the formation of various organic compounds through reactions with different reagents. The compound is typically associated with the generation of methyl polyfluoroalkyl sulphides when reacted with polyfluoroiodoalkanes in the presence of dimethyl disulphide, as described in a study where high yields were achieved under optimized conditions .
Synthesis Analysis
The synthesis of sodium methanethiolate-related compounds can involve various reagents and catalysts. For instance, sodium dithionite has been used to initiate the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxybenzene, leading to the formation of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane . This reaction showcases the versatility of sodium methanethiolate in facilitating the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds synthesized using sodium methanethiolate can be quite diverse. For example, the structure of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane was confirmed through spectral methods and X-ray crystal analysis, indicating the precise arrangement of atoms within the molecule .
Chemical Reactions Analysis
Sodium methanethiolate participates in various chemical reactions. It has been used in the presence of dimethyl disulphide to react with polyfluoroiodoalkanes, yielding methyl polyfluoroalkyl sulphides . Additionally, sodium methanethiolate can be involved in the formation of bis(methylthio)(methylsulfinyl)methane when methyl (methylthio)methyl sulfoxide is treated with sodium hydride .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of sodium methanethiolate are not detailed in the provided papers, the studies do highlight the reactivity of sodium methanethiolate in various chemical environments. For instance, its reactivity with sodium hydride and the subsequent suppression of side reactions by butyl iodide demonstrate its chemical behavior in synthesis processes . Moreover, the role of sodium compounds in the formation and inhibition of methane gas hydrates suggests that sodium ions, including those derived from sodium methanethiolate, can significantly influence the physical properties of other chemical systems .
Scientific Research Applications
1. Toxicology and Treatment Research
Sodium methanethiolate has been studied in the context of its toxic effects and potential treatments. For instance, Maddry et al. (2020) explored the efficacy of intravenous hydroxocobalamin for treating sodium methanethiolate exposure in a swine model, highlighting its potential as a treatment for methanethiol toxicity (Maddry et al., 2020).
2. Chemistry and Biochemistry
In the realm of chemistry and biochemistry, sodium methanethiolate has been utilized in various studies. Lei and Boatright (2006) discovered that methionine is a key methyl group donor for methanethiol formation in soy proteins, indicating the role of sodium methanethiolate in biochemical processes (Lei & Boatright, 2006). Additionally, Máslankiewicz and Marciniec (2009) explored its use in the synthesis of quinolinesulfonamides, demonstrating its application in organic synthesis (Máslankiewicz & Marciniec, 2009).
3. Environmental Science and Engineering
Van Leerdam et al. (2007) investigated the anaerobic degradation of methanethiol at high salinity, providing insights into environmental and engineering applications of sodium methanethiolate (Van Leerdam et al., 2007). Lin et al. (2009) utilized it in enhancing biogas production during anaerobic digestion, signifying its role in renewable energy research (Lin et al., 2009).
Safety And Hazards
Sodium methanethiolate is classified as a flammable solid, and it is toxic if swallowed . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The global Sodium Methanethiolate market was valued at US$ 202.1 million in 2023 and is anticipated to reach US$ 261.4 million by 2030, witnessing a CAGR of 3.7% during the forecast period . This indicates a growing interest and potential future directions in the use and application of Sodium methanethiolate.
properties
IUPAC Name |
sodium;methanethiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAVIFYHOYIFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74-93-1 (Parent) | |
Record name | Methyl mercaptan sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7027592 | |
Record name | Sodium thiomethoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor; | |
Record name | Methanethiol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium methanethiolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000108 [mmHg] | |
Record name | Sodium methanethiolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium methanethiolate | |
CAS RN |
5188-07-8 | |
Record name | Methyl mercaptan sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethiol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium thiomethoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium methanethiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM METHANETHIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB29JWW8H7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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